molecular formula C8H14O2 B1346608 Vinyl hexanoate CAS No. 3050-69-9

Vinyl hexanoate

Cat. No. B1346608
CAS RN: 3050-69-9
M. Wt: 142.2 g/mol
InChI Key: LZWYWAIOTBEZFN-UHFFFAOYSA-N
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Description

Vinyl hexanoate, also known as ethenyl hexanoate or vinyl caproate, is a fatty acid ester . It is a natural product found in Akebia trifoliata . Its molecular formula is C8H14O2 and it has a molecular weight of 142.20 g/mol .


Synthesis Analysis

Vinyl hexanoate can be analyzed by a reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid . There are also several synthesis methods available for Vinyl hexanoate .


Molecular Structure Analysis

The molecular structure of Vinyl hexanoate includes a total of 23 bonds; 9 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, and 1 ester (aliphatic) . The IUPAC name for Vinyl hexanoate is ethenyl hexanoate .


Physical And Chemical Properties Analysis

Vinyl hexanoate has a molecular weight of 142.20 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . It also has a Rotatable Bond Count of 6 .

Scientific Research Applications

  • Curing Process of Vinyl Ester Resin : A study investigated the curing reaction of vinyl ester resin using methyl ethyl ketone peroxide as initiator and cobalt hexanoate as promoter. This process was analyzed using thermal scanning rheometry and dynamic-mechanical thermal analysis under isothermal conditions, providing insights into the activation energy and vitrification time of the curing process (Martin et al., 2000).

  • Biomedical Applications of Degradable Vinyl Polymers : Vinyl polymers, known for their ease of synthesis and diverse functionalities, are resistant to degradation. Research into degradable polymers, including those containing vinyl hexanoate, has found significant applications in areas like nanomedicine, microelectronics, and environmental protection (Delplace & Nicolas, 2015).

  • Nanoparticles from Biotransesterified β-Cyclodextrins : Vinyl hexanoate was used in synthesizing hexanoate β-cyclodextrin esters via biocatalysis. These esters were then used to form nanoparticles, showcasing potential in drug delivery and other nanomedicine applications (Choisnard et al., 2006).

  • Composite Membranes for Fuel Cells : Vinyl hexanoate was used in the creation of imidazolium hexanoate for inclusion in poly(vinylidene fluoride) membranes. This study explores their application in polymer electrolytes for fuel cells (Vázquez-Fernández et al., 2021).

  • Crosslinking in Poly(vinyl alcohol) : Research explored the effects of crosslinking poly(vinyl alcohol) with hexamethylene diisocyanate, noting variations in thermal and mechanical properties based on crosslinking density (Krumova et al., 2000).

  • Dye-Sensitized Solar Cells : A study utilized hexanoyl chitosan/poly(vinyl chloride) blends in solid solutions for dye-sensitized solar cells, showing how the presence of hexanoyl chitosan can improve the conductivity and efficiency of these cells (Muhammad et al., 2019).

  • Polymerization of Vinyl Monomers : Research on methylaluminoxane showed its utility in the polymerization of several vinyl monomers, suggesting its potential in creating various polymer products (Po' et al., 2006).

  • Enhanced Thermal Transport in Polymer Nanocomposites : A study highlighted the improvement in thermal transport properties of nanocomposite materials containing hexagonal boron nitride in poly(vinyl alcohol) through microplasma processing (Zhang et al., 2016).

  • Heavy-Metal Removal Resins : Macroporous resins synthesized using vinyl polymers, including vinyl hexanoate, were studied for their potential in removing heavy metals like hexavalent chromium from water, demonstrating their effectiveness and efficiency in environmental applications (Cardoso et al., 2008).

Safety And Hazards

Vinyl hexanoate is a flammable liquid and vapor . It causes skin irritation and serious eye irritation . It is recommended to keep away from heat, sparks, open flames, and hot surfaces . It is also advised to use personal protective equipment and ensure adequate ventilation .

Future Directions

The Vinyl Hexanoate Market is anticipated to rise at a considerable rate during the forecast period, between 2022 and 2031 . The market is growing at a steady rate and with the rising adoption of strategies by key players, the market is expected to rise over the projected horizon .

properties

IUPAC Name

ethenyl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h4H,2-3,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWYWAIOTBEZFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9015-97-8
Record name Hexanoic acid, ethenyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9015-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60184572
Record name Vinyl hexanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vinyl hexanoate

CAS RN

3050-69-9
Record name Vinyl hexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3050-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Vinyl hexanoate
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Record name Vinyl hexanoate
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Record name Vinyl hexanoate
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Record name Vinyl hexanoate
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Record name VINYL HEXANOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
263
Citations
Z Wang, FRW McCourt, DA Holden - Macromolecules, 1992 - ACS Publications
… In this manner, the polyfvinyl 3-(1-naphthyl)acrylate-co-vinyl hexanoateco-vinyl acetate] obtained had a chromophore modification degree of 0.45. The chromophore modification …
Number of citations: 9 pubs.acs.org
E Vanzo, RH Marchessault, V Stannett - Journal of Colloid Science, 1965 - Elsevier
… A vapor pressure method has been used to determine the solubility of vinyl acetate, styrene, and vinyl hexanoate in both the aqueous phase and in the polymer particles. All the systems …
Number of citations: 116 www.sciencedirect.com
M Pöhnlein, J Ulrich, F Kirschhöfer… - European Journal of …, 2015 - Wiley Online Library
… The lipase-catalyzed synthesis of glucose-6-O-hexanoate employing glucose and vinyl hexanoate in different deep eutectic solvents was demonstrated within the manuscript. …
Number of citations: 68 onlinelibrary.wiley.com
M Litt, VT Stannett, E Vanzo - 1973 - ACS Publications
… The emulsion polymerization of vinyl hexanoate has been studied to determine the effect of chain … The lower water solubility of vinyl hexanoate when compared with styrene apparently …
Number of citations: 1 pubs.acs.org
L Choisnard, A Geze, JL Putaux, YS Wong… - …, 2006 - ACS Publications
… of decanoate β-cyclodextrin esters (β-CDd) and hexanoate β-cyclodextrin esters (β-CDh) was biocatalyzed by thermolysin from native β-cyclodextrin (β-CD) and vinyl hexanoate or vinyl …
Number of citations: 75 pubs.acs.org
Y Ohta, Y Inoue, R Chujo, M Kishimoto, I Seo - Polymer, 1990 - Elsevier
… The microstructure of vinylidene cyanide (VDCN) copolymers with linear-chain fatty acid vinyl esters, vinyl propionate, vinyl butyrate and vinyl hexanoate, was studied by 67.9 MHz 13C …
Number of citations: 24 www.sciencedirect.com
H Wang, E Kolodka, BM Tande - Industrial & Engineering …, 2013 - ACS Publications
A series of copolymers of methyl methacrylate (MMA) with linear vinyl esters (LVEs), including vinyl acetate (VA), vinyl propionate (VP), vinyl hexanoate (VH), and vinyl decanoate (VD), …
Number of citations: 7 pubs.acs.org
E Vanzo - 1963 - search.proquest.com
… of vinyl hexanoate has been undertaken in order to clarify the kinetic picture of the vinyl ace tate emulsion system. Motoyama (14) has shown that vinyl hexanoate … and vinyl hexanoate, …
Number of citations: 5 search.proquest.com
N Okuda, E Kido, K Hirota… - ACS Applied Polymer …, 2023 - ACS Publications
… materials, we prepared the composite of TEMPO-oxidized cellulose nanofibers (TCNF) and hydroxyapatite (HAP) by coprecipitation and acylated it with vinyl acetate, vinyl hexanoate, …
Number of citations: 1 pubs.acs.org
T Raku, Y Tokiwa - Biotechnology letters, 2003 - Springer
… The lipophilicity of kojic acid [5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one] was improved by esterifying kojic acid with either divinyl adipate, vinyl hexanoate, vinyl octanoate or vinyl …
Number of citations: 23 link.springer.com

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